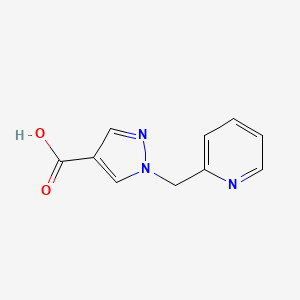

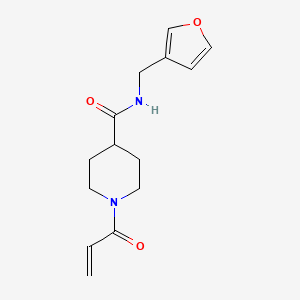

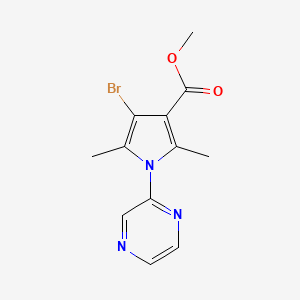

2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as FPOP, is a potent and selective covalent inhibitor of cysteine proteases. It has shown promising results in research related to cancer therapy and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

The compound 2-(4-fluorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is part of a broader class of 1,3,4-Oxadiazole derivatives, which have been investigated for their potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors in the context of small lung cancer treatment. These derivatives, including similar structures, have been synthesized and characterized by various spectroscopic methods. Their biological evaluation on specific cancer cell lines showed considerable inhibition of cell growth, highlighting their potential in cancer pharmacology (Panchal, Rajput, & Patel, 2020).

Photoreactions of Related Compounds

Research into compounds structurally related to this compound, such as flutamide, has explored their photoreactions in various solvents, which can have implications for their stability and safety as drugs. These studies provide insights into the photostability of such compounds, which is crucial for their development into safe pharmaceuticals (Watanabe, Fukuyoshi, & Oda, 2015).

Base-Catalysed Hydrolysis and Cyclisation

Investigations into the reaction kinetics of acetamide O-(4-nitrophenoxycarbonyl)oxime, a compound with similarities to this compound, have provided valuable data on its chemical behavior under various pH conditions. This research aids in understanding the stability and reactivity of oxadiazole derivatives, informing their potential pharmaceutical applications (Mindl, Kaválek, Straková, & Štěrba, 1999).

Synthon for Protecting Monosubstituted Acetamidines

The utilization of oxadiazole derivatives as synthons for protecting monosubstituted acetamidines demonstrates their versatility in organic synthesis. This research showcases the potential of oxadiazole derivatives in facilitating the synthesis of complex organic molecules, expanding their utility beyond pharmacological applications (Moormann, Wang, Palmquist, & Promo, 2004).

Propiedades

IUPAC Name |

2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFXQRLOIZPWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)

![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)

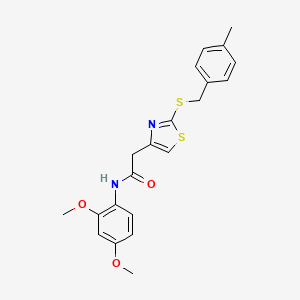

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)

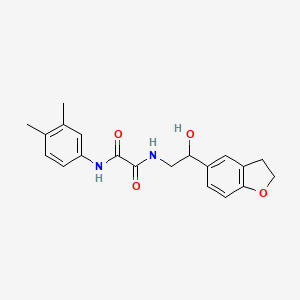

![N-cyclohexyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2761326.png)

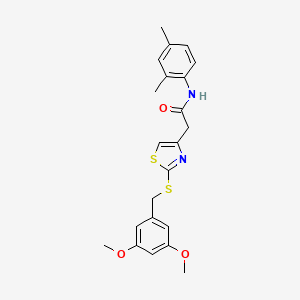

![N-(3,4-dimethoxyphenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2761331.png)

![1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2761332.png)